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Compound of Interest

Compound Name: 5,10-Dideazaaminopterin

Cat. No.: B1664630 Get Quote

For researchers, scientists, and drug development professionals, this document provides an in-

depth technical overview of 5,10-Dideazaaminopterin, a potent antifolate agent. This guide

details its chemical structure, properties, mechanism of action, and relevant experimental

protocols, presenting a comprehensive resource for its study and application in drug discovery.

Chemical Structure and Properties
5,10-Dideazaaminopterin is a synthetic analog of aminopterin, a folic acid antagonist. The

core structure of 5,10-Dideazaaminopterin is a pyrido[2,3-d]pyrimidine ring system, which

mimics the pteridine ring of folic acid. The systematic replacement of nitrogen atoms at

positions 5 and 10 with carbon atoms distinguishes it from its parent compound, aminopterin.

This structural modification significantly influences its biological activity and transport

characteristics.

Table 1: Physicochemical Properties of 5,10-Dideazaaminopterin

Property Value Reference

Chemical Formula C₂₁H₂₂N₆O₅ [1]

Molecular Weight 438.44 g/mol [1]

CAS Number 95674-53-6 [1]

Appearance Pale yellow crystals [2]
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Note: Specific data on melting point, solubility, and pKa for 5,10-Dideazaaminopterin are not

readily available in the reviewed literature. The data for the closely related compound,

aminopterin, are provided for reference: Melting Point: 230-235°C (decomposes), Solubility:

Soluble in DMSO or 2 N NaOH (50mg/mL).[3][4]

Mechanism of Action: Targeting Folate Metabolism
5,10-Dideazaaminopterin functions as a potent antifolate agent by primarily inhibiting the

enzyme dihydrofolate reductase (DHFR).[5] DHFR is a crucial enzyme in the folate metabolic

pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF

and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain

amino acids, which are the building blocks of DNA and RNA.

By competitively binding to the active site of DHFR, 5,10-Dideazaaminopterin blocks the

production of THF. This leads to a depletion of the intracellular pool of reduced folates, thereby

inhibiting DNA and RNA synthesis and ultimately leading to cell death. This mechanism is

particularly effective against rapidly proliferating cells, such as cancer cells, which have a high

demand for nucleotide biosynthesis.

The following diagram illustrates the central role of DHFR in the folate pathway and the

inhibitory action of 5,10-Dideazaaminopterin.
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Folate Metabolism and DHFR Inhibition.

Synthesis
The total synthesis of 5,10-Dideazaaminopterin has been described from pyridine precursors.

[2] A general synthetic approach for its derivatives, such as 10-ethyl-5-methyl-5,10-
dideazaaminopterin, involves a key Wittig condensation step. This reaction couples a
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substituted pyrido[2,3-d]pyrimidine moiety with a benzoate derivative. Subsequent

hydrogenation, ester hydrolysis, and peptide coupling with L-glutamate yield the final product.

The following diagram outlines a generalized workflow for the synthesis of 5,10-
Dideazaaminopterin analogs.
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Generalized Synthetic Workflow.
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Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
The inhibitory activity of 5,10-Dideazaaminopterin against DHFR can be determined using a

spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which

corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of

DHF to THF.

Materials:

Purified DHFR enzyme

Dihydrofolate (DHF) solution

NADPH solution

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

5,10-Dideazaaminopterin (or other inhibitors)

96-well microplate

Microplate reader

Protocol:

Prepare a reaction mixture containing assay buffer, DHF, and NADPH in a 96-well plate.

Add varying concentrations of 5,10-Dideazaaminopterin to the wells. Include a control with

no inhibitor.

Initiate the reaction by adding the DHFR enzyme to each well.

Immediately measure the absorbance at 340 nm at regular intervals for a set period (e.g., 5-

10 minutes).

Calculate the rate of reaction (decrease in absorbance per unit time) for each inhibitor

concentration.
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Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50%

inhibition of the enzyme activity. The Ki value can be determined by performing the assay at

different substrate concentrations and analyzing the data using Michaelis-Menten kinetics.

Cell Growth Inhibition Assay
The cytotoxic effect of 5,10-Dideazaaminopterin on cancer cell lines, such as L1210 leukemia

cells, can be evaluated using a cell proliferation assay.

Materials:

L1210 cells (or other suitable cancer cell line)

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum

5,10-Dideazaaminopterin

96-well cell culture plates

Cell proliferation reagent (e.g., MTT, XTT, or a reagent for measuring ATP content)

Incubator (37°C, 5% CO₂)

Microplate reader

Protocol:

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treat the cells with a serial dilution of 5,10-Dideazaaminopterin. Include untreated control

wells.

Incubate the plates for a specified period (e.g., 72 hours).

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time to allow for color development or signal generation.
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Measure the absorbance or luminescence using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control.

Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell

growth by 50%.

The following diagram illustrates a typical workflow for evaluating a novel antifolate compound.
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Antifolate Drug Discovery Workflow.

Biological Activity and Significance
Studies on derivatives of 5,10-Dideazaaminopterin have demonstrated their potent antifolate

activity. For instance, 10-ethyl-5-methyl-5,10-dideazaaminopterin showed significant inhibition

of DHFR from L1210 cells and inhibited the growth of these cells in vitro.[6] While this
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derivative was found to be less potent than methotrexate (MTX) in DHFR inhibition, it exhibited

enhanced cellular influx, a desirable property for a drug candidate.[6]

Table 2: Biological Activity of a 5,10-Dideazaaminopterin Derivative

Compound Target Assay Value Reference

10-ethyl-5-

methyl-5,10-

dideazaaminopte

rin

L1210 DHFR Ki 100 pM [6]

Methotrexate

(Reference)
L1210 DHFR Ki 4.82 ± 0.60 pM [6]

10-ethyl-5-

methyl-5,10-

dideazaaminopte

rin

L1210 Cells IC₅₀ 65 ± 18 nM [6]

Methotrexate

(Reference)
L1210 Cells IC₅₀ 3.4 ± 1.0 nM [6]

The unique structural modifications of 5,10-dideazaaminopterin and its analogs offer

opportunities for developing novel antifolates with improved therapeutic profiles, such as

enhanced tumor selectivity and the ability to overcome methotrexate resistance. Further

research into this class of compounds is warranted to explore their full potential in cancer

chemotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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